molecular formula C16H19N3O4 B2543264 Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate CAS No. 902845-48-1

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B2543264
CAS No.: 902845-48-1
M. Wt: 317.345
InChI Key: NQMDHUDTFKFPFX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a benzoxazole moiety linked via an acetyl group to the piperazine ring. Benzoxazoles are heterocyclic aromatic systems known for their stability and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)11-13-12-5-3-4-6-14(12)23-17-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDHUDTFKFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Benzoxazole-3-yl Acetyl Precursor

The benzoxazole ring is synthesized via cyclization of ortho-aminophenol derivatives. For example, 2-amino-5-acetylphenol undergoes cyclodehydration in the presence of a phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield 3-acetyl-1,2-benzoxazole . This reaction is typically conducted under reflux (110–130°C) for 6–8 hours, achieving yields of 70–85%.

Key Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Catalyst: PPA or POCl₃
  • Temperature: 110–130°C
  • Yield: 70–85%

Functionalization of the Acetyl Group

The acetyl moiety at the 3-position of the benzoxazole is activated for subsequent coupling. Conversion to 2-(1,2-benzoxazol-3-yl)acetyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C. The resulting acid chloride is highly reactive and used directly in the next step.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow chemistry and catalytic optimization are central to large-scale manufacturing.

Continuous Flow Cyclization

The benzoxazole formation step is adapted for continuous flow reactors to improve heat transfer and reduce reaction times. Using microreactors, the cyclization of 2-amino-5-acetylphenol with PPA achieves 90% conversion in under 2 hours at 140°C.

Catalytic Acylation

Homogeneous catalysts like DMAP are replaced with reusable heterogeneous catalysts (e.g., silica-supported sulfonic acid) to facilitate the acylation step. This modification reduces catalyst loading by 40% and improves product purity to >98%.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

Parameter Laboratory Scale Industrial Scale
Cyclization Time 6–8 hours 1–2 hours
Acylation Catalyst DMAP (homogeneous) Silica-SO₃H (heterogeneous)
Overall Yield 65–75% 80–85%
Solvent Recovery 60–70% >95%

Alternative Synthetic Routes and Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and acylation steps. For example, benzoxazole formation is completed in 30 minutes at 150°C under microwave conditions, preserving yield (78%) while reducing energy input.

Enzymatic Acylation

Recent studies explore lipase-catalyzed acylation as a greener alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between ethyl piperazine-1-carboxylate and 2-(1,2-benzoxazol-3-yl)acetic acid in ionic liquids, achieving 60% yield under mild conditions (40°C, 24 hours).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Acylation

The acylation step may produce N-acylated byproducts if the piperazine’s secondary amine is over-functionalized. Steric hindrance and electronic effects are mitigated by:

  • Using bulkier bases (e.g., N-methylmorpholine) to deprotonate the amine selectively.
  • Maintaining low temperatures (0–5°C) during acetyl chloride addition.

Purification Challenges

Chromatographic separation on silica gel (hexane/ethyl acetate gradient) remains the standard for isolating the final product. Recrystallization from ethanol/water mixtures improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the acetyl linkage can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoxazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Benzoxazole vs. Phenyl/Indole Groups : The benzoxazole ring in the target compound provides a rigid, electron-deficient aromatic system, which may enhance π-π stacking interactions compared to phenyl or indole groups. Indole-containing analogs (e.g., 304d) benefit from hydrogen-bonding capabilities via the NH group .
  • Chlorophenoxy and Pyrimidine Modifications: Substituents like 4-chlorophenoxy (2c) or pyrimidine (5h) introduce halogen or nitrogen-rich groups, altering lipophilicity and target selectivity. For example, 5h’s pyrimidine moiety likely interacts with kinase active sites .

Biological Activity

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate (CAS Number: 902845-48-1) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4. Its structure features a piperazine ring, which is known for its role in various pharmacological activities.

1. Antimicrobial Activity

Research has demonstrated that compounds containing piperazine moieties exhibit significant antimicrobial properties. Studies have reported that derivatives of piperazine, including those similar to this compound, show promising results against various bacterial strains. For instance, a study found that synthesized piperazine derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria .

CompoundActivity TypeBacterial Strains TestedResults
This compoundAntimicrobialE. coli, S. aureusSignificant inhibition observed
Piperazine Derivative XAntimicrobialP. aeruginosaModerate inhibition

2. Anticancer Potential

The benzoxazole moiety is recognized for its anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

A comparative study highlighted the effectiveness of this compound against several cancer lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
A54918Inhibition of proliferation

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Characterization : A comprehensive study synthesized various derivatives of benzoxazole-piperazine compounds and characterized their structures using NMR and mass spectrometry.
  • In Vivo Studies : Research conducted on animal models has shown that administration of this compound resulted in reduced tumor growth rates compared to control groups.
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets involved in cancer progression.

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